molecular formula C11H12ClNO B14561389 2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene CAS No. 61957-48-0

2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene

Cat. No.: B14561389
CAS No.: 61957-48-0
M. Wt: 209.67 g/mol
InChI Key: RZGXCXSPFOGABE-UHFFFAOYSA-N
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Description

2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives Indene compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene can be achieved through several synthetic routes. One common method involves the nitration of 2-chloro-2-ethyl-2,3-dihydro-1H-indene followed by reduction to introduce the nitroso group. The reaction conditions typically involve the use of nitric acid and a reducing agent such as sodium dithionite.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-Chloro-2-ethyl-1-nitro-2,3-dihydro-1H-indene.

    Reduction: 2-Chloro-2-ethyl-1-amino-2,3-dihydro-1H-indene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2-ethyl-2,3-dihydro-1H-indene: Lacks the nitroso group, resulting in different chemical reactivity and applications.

    2-Chloro-2-methyl-1-nitroso-2,3-dihydro-1H-indene: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.

    2-Chloro-2-ethyl-1-nitro-2,3-dihydro-1H-indene:

Uniqueness

2-Chloro-2-ethyl-1-nitroso-2,3-dihydro-1H-indene is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

61957-48-0

Molecular Formula

C11H12ClNO

Molecular Weight

209.67 g/mol

IUPAC Name

2-chloro-2-ethyl-1-nitroso-1,3-dihydroindene

InChI

InChI=1S/C11H12ClNO/c1-2-11(12)7-8-5-3-4-6-9(8)10(11)13-14/h3-6,10H,2,7H2,1H3

InChI Key

RZGXCXSPFOGABE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC2=CC=CC=C2C1N=O)Cl

Origin of Product

United States

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